molecular formula C26H26N4O4 B2510595 (Z)-ethyl 1-benzyl-5-oxo-2-(pivaloylimino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate CAS No. 534581-14-1

(Z)-ethyl 1-benzyl-5-oxo-2-(pivaloylimino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate

Cat. No. B2510595
CAS RN: 534581-14-1
M. Wt: 458.518
InChI Key: DHSMGTCDXDKEBF-SLMZUGIISA-N
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Description

This compound is a pyrimidine derivative, which is a class of compounds that have wide applications in medicinal chemistry . Pyrimidines are part of many bioactive molecules, including several drugs and nucleotides. The presence of the pivaloylimino group (a type of imine) and the carboxylate ester could potentially give this compound interesting reactivity.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrimidine ring, possibly through a condensation reaction of appropriate precursors. The pivaloylimino group could be introduced through an imination reaction, and the carboxylate ester could be formed through an esterification reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, which is a six-membered ring containing two nitrogen atoms. The pivaloylimino group would contribute to the polarity of the molecule, and the carboxylate ester would be a potential site for hydrolysis reactions .


Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially undergo a variety of chemical reactions. The pivaloylimino group could be hydrolyzed to give a carboxylic acid and an amine. The ester could also be hydrolyzed under acidic or basic conditions .

Scientific Research Applications

Thymidylate Synthase Inhibition

A compound structurally related to (Z)-ethyl 1-benzyl-5-oxo-2-(pivaloylimino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate, identified as N-[4-[2-(2-amino-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid, has been found to inhibit thymidylate synthase, a key enzyme in DNA synthesis. This inhibition suggests potential antitumor properties, positioning the compound as a candidate for clinical evaluation (Taylor et al., 1992).

Modification for Enhanced Analgesic Properties

Chemical modification of the pyridine moiety, specifically methylation at position 8, has been explored to optimize the biological properties of related compounds. This modification has led to increased analgesic activity, particularly in para-substituted derivatives, suggesting potential for development as new analgesics (Ukrainets et al., 2015).

Antioxidant Activity

Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives, which share a similar pyrimidine core structure, have been synthesized and evaluated for their antioxidant activity. Certain derivatives have shown promising antioxidant properties, suggesting their potential use in protecting against oxidative stress (Asha et al., 2009).

Safety And Hazards

The safety and hazards associated with this compound are not known without specific study. As with all chemicals, it should be handled with appropriate safety precautions to avoid ingestion, inhalation, or contact with skin or eyes .

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. It would also be interesting to investigate its biological activity, as many pyrimidine derivatives have medicinal properties .

properties

IUPAC Name

ethyl 7-benzyl-6-(2,2-dimethylpropanoylimino)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O4/c1-5-34-24(32)19-15-18-21(27-20-13-9-10-14-29(20)23(18)31)30(16-17-11-7-6-8-12-17)22(19)28-25(33)26(2,3)4/h6-15H,5,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSMGTCDXDKEBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C(C)(C)C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 1-benzyl-5-oxo-2-(pivaloylimino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate

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